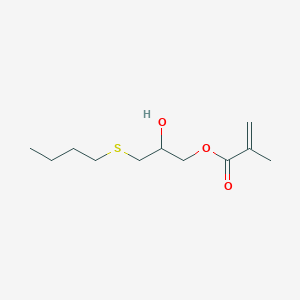
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a butylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl mercaptan with an appropriate epoxide to form the butylsulfanyl group. This intermediate is then reacted with a hydroxypropyl derivative, followed by esterification with methacrylic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 2-methylprop-2-enoate: Lacks the hydroxypropyl and sulfanyl groups, making it less versatile in chemical reactions.
2-Hydroxypropyl 2-methylprop-2-enoate: Lacks the butylsulfanyl group, resulting in different chemical properties and applications.
Butylsulfanylpropyl methacrylate: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both the butylsulfanyl and hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53414-20-3 |
|---|---|
Formule moléculaire |
C11H20O3S |
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
(3-butylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O3S/c1-4-5-6-15-8-10(12)7-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3 |
Clé InChI |
GCLAXLFFYXLEHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(COC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
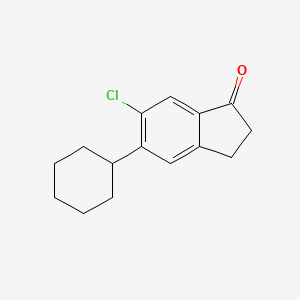
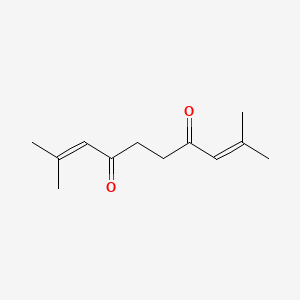
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)


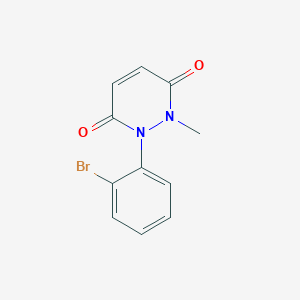
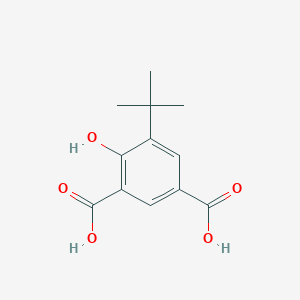
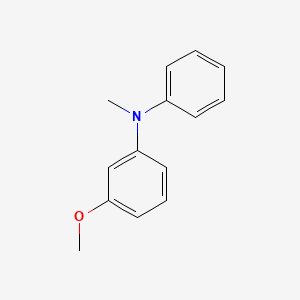
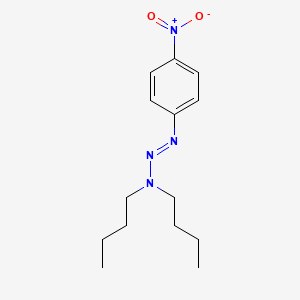

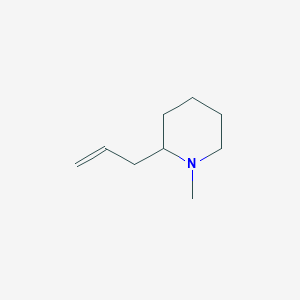
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

